ethyl 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate
Description
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Properties
IUPAC Name |
ethyl 2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-2-19-11(17)8-15-13(18)16(9-5-6-9)12(14-15)10-4-3-7-20-10/h3-4,7,9H,2,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOGRRASLWKVCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C(=N1)C2=CC=CO2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole moiety, which is known for its diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 356.4 g/mol. The structure incorporates a cyclopropyl group and a furan ring, contributing to its unique chemical properties and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O4 |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 1797738-43-2 |
Antimicrobial Activity
Research indicates that compounds containing the triazole structure exhibit significant antimicrobial properties. A review on the pharmacological profile of 1,2,4-triazoles highlights their effectiveness against various pathogens. For instance, derivatives of the triazole scaffold have shown potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of triazole derivatives have been extensively studied. This compound may exhibit similar effects due to its structural components that interact with cancer cell pathways. In vitro studies have demonstrated that triazole-containing compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has also been documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests that this compound might possess anti-inflammatory properties as well .
The mechanism of action for this compound likely involves its interaction with specific biological targets such as enzymes or receptors. The triazole ring can act as a bioisostere for amides in enzyme binding sites, potentially leading to inhibition of enzymatic activity associated with disease processes .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against S. aureus, E. coli (MIC: 0.125–8 μg/mL) |
| Anticancer | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Studies
Several studies have investigated the biological activities of related compounds featuring the triazole moiety:
- Antimicrobial Study : A study on mercapto-triazoles demonstrated significant antibacterial activity against drug-resistant strains . The results indicate that modifications in the triazole structure can enhance efficacy.
- Anticancer Research : Another investigation into thiazole and triazole derivatives revealed promising anticancer activities against various cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
- Inflammation Model : Research into the anti-inflammatory effects of triazoles showed a reduction in inflammatory markers in animal models .
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial activity. Ethyl 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate has been evaluated for its effectiveness against various bacterial and fungal strains. The presence of the furan and cyclopropyl groups enhances its interaction with microbial targets.
Anticancer Activity
Research has shown that triazole derivatives can inhibit cancer cell proliferation. Preliminary in vitro studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study 1: Antimicrobial Evaluation
In a study published in a peer-reviewed journal, this compound was tested against several strains of Staphylococcus aureus and Candida albicans. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Research
Another study focused on the anticancer properties of this compound against human breast cancer cell lines (MCF7). The compound exhibited IC50 values in the micromolar range, suggesting a potent anticancer effect. Mechanistic studies revealed that it caused G0/G1 phase arrest and increased levels of pro-apoptotic markers.
Q & A
[Basic] What spectroscopic techniques are most effective for confirming the structure of this compound post-synthesis?
Answer:
- 1H and 13C NMR : Key for identifying substituents and verifying the absence/presence of functional groups (e.g., NH proton disappearance after alkylation ).
- IR Spectroscopy : Confirms carbonyl (C=O) and triazole ring (C=N) absorption bands .
- Mass Spectrometry (ESI) : Validates molecular weight and fragmentation patterns .
[Advanced] How can reaction conditions be optimized to improve synthesis yield during nucleophilic substitution?
Answer:
- Solvent Choice : Absolute ethanol is preferred for its ability to dissolve intermediates while facilitating esterification .
- Base Selection : Sodium ethoxide enhances nucleophilicity of triazole intermediates, as seen in analogous syntheses .
- Reaction Time : Prolonged reflux (8–10 hours) ensures complete substitution, monitored via TLC .
- Work-up : Recrystallization from ethanol/water (1:2) improves purity .
[Advanced] How can discrepancies in crystallographic data refinement be resolved using SHELX?
Answer:
- Twinning Analysis : Use
SHELXLto detect and model twinned crystals, common in triazole derivatives due to planar geometry . - High-Resolution Data : Refine anisotropic displacement parameters for non-hydrogen atoms to reduce R-factor conflicts .
- Restraints : Apply geometric restraints for flexible groups (e.g., cyclopropyl or furan rings) to mitigate overfitting .
[Advanced] How can DFT studies enhance the interpretation of this compound’s electronic properties?
Answer:
- Geometry Optimization : Compare DFT-optimized structures with X-ray crystallographic data to validate bond lengths/angles .
- HOMO-LUMO Analysis : Predict reactivity by calculating frontier molecular orbitals; low bandgaps suggest potential for charge-transfer interactions .
- Electrostatic Potential Mapping : Identify nucleophilic/electrophilic regions to guide derivatization strategies .
[Advanced] What methodological approaches assess the hydrolytic stability of the ester group?
Answer:
- pH-Dependent Studies : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC/MS .
- Kinetic Analysis : Calculate half-life (t1/2) under physiological conditions (pH 7.4, 37°C) to predict in vivo stability .
- Structural Modifications : Introduce electron-withdrawing groups on the triazole ring to stabilize the ester against hydrolysis .
[Basic] What are standard protocols for evaluating antimicrobial activity?
Answer:
- Agar Dilution Method : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
- Cytotoxicity Assays : Use mammalian cell lines (e.g., HEK-293) to differentiate antimicrobial efficacy from nonspecific toxicity .
- Control Compounds : Include reference drugs (e.g., ciprofloxacin) to validate assay sensitivity .
[Advanced] How should contradictory bioactivity results between in vitro and in vivo models be addressed?
Answer:
- Bioavailability Studies : Measure plasma concentrations to assess absorption limitations (e.g., poor solubility or metabolic instability) .
- Prodrug Design : Modify the ester group to enhance membrane permeability, as seen in structurally related triazoles .
- Metabolite Identification : Use LC-MS to detect active/inactive metabolites that explain reduced in vivo efficacy .
[Advanced] What strategies resolve regioselectivity challenges during cyclopropane ring formation?
Answer:
- Steric Effects : Use bulky substituents on the triazole core to direct cyclopropanation to the less hindered position .
- Catalytic Systems : Optimize transition-metal catalysts (e.g., Cu(I)) to favor kinetically controlled products .
- Computational Modeling : Simulate transition states to predict regiochemical outcomes before experimental trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
